molecular formula C11H16N4O2 B2477019 Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate CAS No. 896213-29-9

Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate

Cat. No.: B2477019
CAS No.: 896213-29-9
M. Wt: 236.275
InChI Key: LKIKANDKOLNBGH-UHFFFAOYSA-N
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Description

Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.

Scientific Research Applications

Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.

    Medicine: Investigated for its potential use in drug development, particularly for its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate typically involves the reaction of 2-pyrimidylamine with piperazine, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the ester group.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate can be compared with other pyrimidine derivatives, such as:

    2-Amino-4-methylpyridine: Known for its inhibitory effects on nitric oxide synthase.

    2,4,5-Trichloropyrimidine: Used in nucleophilic aromatic substitution reactions.

    2-(4-Sulfamoylphenyl)pyrimidine: Exhibits COX-2 inhibitory activity.

The uniqueness of this compound lies in its specific structural features and the resulting pharmacological properties, which may differ from those of other similar compounds.

Properties

IUPAC Name

methyl 2-(4-pyrimidin-2-ylpiperazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-17-10(16)9-14-5-7-15(8-6-14)11-12-3-2-4-13-11/h2-4H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIKANDKOLNBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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